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molecular formula C21H27N B8411359 1-Secondary butyl-4,4-diphenylpiperidine

1-Secondary butyl-4,4-diphenylpiperidine

Cat. No. B8411359
M. Wt: 293.4 g/mol
InChI Key: HMQGLWXGGPUQAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04016280

Procedure details

When proceeding as described in Example 2, but replacing 1-methyl-3-benzoyl-4-hydroxy-4-phenylpiperidine (used as starting material in said example) by 1-secondary butyl-3-benzoyl-4-phenyl-4-hydroxypiperidine and reacting 25 g. thereof with benzene in the presence of aluminum chloride, 17 g. of the crude base 1-secondary butyl-4,4-diphenylpiperidine are obtained. The crude base is not purified by distillation in a high vacuum but by adding ether saturated with hydrogen chloride to its solution in acetic acid ethyl ester. Thereby, the crystalline hydrochloride is precipitated. It melts at 242° to 245° C. (with decomposition) after recrystallization from acetic acid ethyl ester.
Name
1-secondary butyl-3-benzoyl-4-phenyl-4-hydroxypiperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([N:5]1[CH2:10][CH2:9][C:8]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)(O)[CH:7](C(=O)C2C=CC=CC=2)[CH2:6]1)([CH2:3][CH3:4])[CH3:2].[Cl-].[Al+3].[Cl-].[Cl-]>C1C=CC=CC=1>[CH:1]([N:5]1[CH2:10][CH2:9][C:8]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH2:7][CH2:6]1)([CH2:3][CH3:4])[CH3:2] |f:1.2.3.4|

Inputs

Step One
Name
1-secondary butyl-3-benzoyl-4-phenyl-4-hydroxypiperidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(CC)N1CC(C(CC1)(O)C1=CC=CC=C1)C(C1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(CC)N1CCC(CC1)(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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